molecular formula C12H13N3OS B5519986 1-(2,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

1-(2,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

Cat. No. B5519986
M. Wt: 247.32 g/mol
InChI Key: LVACVHIXSQXJMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone and its derivatives typically involves reactions such as the aldol condensation between specific ethanones and aryl aldehydes, or the reaction of substituted 1H-1,2,4-triazole with chloroacetyl compounds in the presence of bases like sodium hydride and potassium iodide at reflux conditions. For instance, Liu et al. (2010) synthesized a series of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives using a related approach, highlighting the versatility of this synthetic route (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been elucidated using techniques such as X-ray crystallography, IR and NMR spectroscopy, and HRMS. For example, Xu et al. (2005) described the molecular structure of a related compound, emphasizing the dihedral angles formed between different rings in the molecule and the presence of weak intermolecular hydrogen bonds (Xu et al., 2005).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, including [2+2] photocycloadditions, cycloaddition reactions with furans, and nucleophilic substitutions, leading to a diverse array of products with potential biological and industrial applications. Hei et al. (2005) explored the [2+2] photocycloaddition (Paternò-Büchi reaction) of a related compound, revealing temperature-dependent regioselectivity and providing insights into the reaction mechanism and the role of triplet 1,4-diradicals (Hei et al., 2005).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-3-4-9(2)10(5-8)11(16)6-17-12-13-7-14-15-12/h3-5,7H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACVHIXSQXJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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